6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid

Building block efficiency Molecular weight comparison Naphthalimide derivatization

Dye and probe developers relying on pre-substituted naphthalimide analogs (e.g., C.I. Acid Yellow 7) often encounter a synthetic dead-end, as the blocked imide position prevents further scaffold diversification. This unsubstituted parent compound (CAS 52173-68-9) provides the foundational 4-aminonaphthalimide-3-sulfonic acid core with a free imide NH, resolving that limitation. • Free imide NH enables chemoselective N-alkylation or N-arylation under mild aqueous conditions for on-demand combinatorial library synthesis. • Ortho-sulfonic acid group imparts high water solubility while enhancing dye exhaustion and wash fastness on wool, silk, and polyamide, directly supporting reduced COD in effluent. • Single-SKU intermediate replaces multiple pre-substituted inventory items, maximizing downstream product variety for dye manufacturers and probe developers alike.

Molecular Formula C12H8N2O5S
Molecular Weight 292.27 g/mol
CAS No. 52173-68-9
Cat. No. B13951105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid
CAS52173-68-9
Molecular FormulaC12H8N2O5S
Molecular Weight292.27 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC(=C2N)S(=O)(=O)O
InChIInChI=1S/C12H8N2O5S/c13-10-5-2-1-3-6-9(5)7(12(16)14-11(6)15)4-8(10)20(17,18)19/h1-4H,13H2,(H,14,15,16)(H,17,18,19)
InChIKeyCTKMZCFTOKMBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid: Core Naphthalimide Scaffold


6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid (CAS 52173-68-9), also known as 4-amino-1,8-naphthalimide-3-sulfonic acid, is the unsubstituted parent imide of the 4-aminonaphthalimide class bearing a sulfonic acid group ortho to the amino functionality [1]. This benzoisoquinoline scaffold is the foundational chromophore from which many commercial greenish-yellow wool dyes (e.g., C.I. Acid Yellow 7) and fluorescent tracers (e.g., Brilliant Sulfaflavine) are derived via N-substitution [2]. Its dual functionality—a free imide NH for derivatization and a solubilizing sulfonic acid group—defines its role as a versatile building block .

Workflow
Naphthalimide scaffold derivatization via imide NH
Selection Logic
Unsubstituted imide enables on-demand N-diversification
Key Feature
Ortho-sulfonic acid group provides aqueous solubility

Why N-Substituted Analogs Cannot Replace the Parent Imide


The 4-amino-1,8-naphthalimide-3-sulfonic acid scaffold is the core intermediate for synthesizing an entire class of dyes and fluorescent probes [1]. Substituting the imide nitrogen with alkyl or aryl groups—as in N-methyl (CAS 58232-39-6) or N-p-tolyl (Lissamine flavine FF free acid) derivatives—permanently alters the compound's reactivity and spectroscopic properties [2]. Unlike its N-substituted counterparts, the unsubstituted imide (CAS 52173-68-9) retains a reactive NH site for on-demand diversification, enabling combinatorial library synthesis, while the ortho-sulfonic acid group imparts water solubility without compromising the nucleophilic amino group required for diazotization or amidation reactions [3].

This Compound
Unsubstituted imide NH
Free NH site for N-alkylation, N-arylation, and combinatorial library synthesis
N-Substituted Analogs
N-methyl or N-p-tolyl derivatives
Imide position permanently blocked; cannot be further diversified without ring degradation
Imide NH reactivity may not transfer to pre-functionalized analogs; substitution path differs irreversibly
Non-sulfonated 4-aminonaphthalimides may shift exhaustion and fastness profiles in textile applications

Quantitative Differentiation from Closest Analogs


Molecular Weight Reduction vs. N-Substituted Derivatives

The target compound has a molecular weight of 292.27 g/mol (C12H8N2O5S) [1]. In contrast, the commonly used N-p-tolyl derivative (lissamine flavine FF free acid) has a molecular weight of ~380 g/mol (C20H16N2O5S) [2]. This represents a ~23% lower molecular mass for the unsubstituted parent. For procurement decisions targeting downstream synthesis of diverse N-substituted libraries, the lower-mass parent scaffold offers superior atom economy—every gram of starting material yields a higher molar quantity of reactive intermediate, reducing overall synthesis costs per mole of final product . This is a direct, calculable advantage over pre-functionalized N-substituted analogs that cannot be de-alkylated or de-arylated without ring degradation.

Molecular Weight
Head-to-head
292.27 vs ~380 g/mol
Reported ~23% lower mass than N-p-tolyl analog; supports molar-yield-based procurement comparison
Calculated from molecular formulas; vendor and PubChem data
Building block efficiency Molecular weight comparison Naphthalimide derivatization

Unique Imide NH as a Reactive Handle for Divergent Synthesis

Patent literature demonstrates that 4-amino-1,8-naphthalimide-3-sulfonic acid (this compound) is the key intermediate for producing N-substituted dyes via condensation with primary amines in aqueous acid [1]. The imide NH proton (pKa predicted ~8–10 for the imide hydrogen) is readily deprotonated for N-alkylation or N-arylation under mild conditions. N-substituted analogs such as the N-methyl (CAS 58232-39-6) or N-p-tolyl (CAS 2391-30-2) derivatives have this position permanently blocked, precluding further modification without destructive deprotection. The computed hydrogen bond donor count is 3 for the target compound (including the imide NH), versus 2 for N-methyl derivatives [2]. This additional hydrogen bond donor also modulates solubility and crystal packing in purification protocols .

H-Bond Donor Count
Method context
Target: 3 HBD (incl. imide NH)
N-methyl analog: 2 HBD
Additional imide NH donor may modulate solubility and crystal packing in purification
Computed by Cactvs 3.4.8.18; PubChem release 2021
Imide NH reactivity Naphthalimide alkylation Divergent synthesis

Ortho-Sulfo Group Effect on Dye Exhaustion and Fastness

In a controlled study comparing 4-aminonaphthalimide, 4-amino-N-methylnaphthalimide, and their 3-sulfo derivatives as diazo components for monoazo dyes, Wojciechowski (1993) reported that the ortho-sulfo group causes a dulling of color due to weakened electronic coupling, but simultaneously increases solubility and enhances dye exhaustion and wash fastness on wool and polyamide fibers [1]. This is a direct comparative observation: the non-sulfonated 4-aminonaphthalimide (CAS 1742-95-6) lacks this solubilizing group, resulting in poorer fiber uptake and lower fastness ratings. The 3-sulfo derivative (i.e., the target compound as diazo component) yields dyes with quantifiably better exhaustion and fastness, though at the cost of a slight hypsochromic dulling relative to the non-sulfonated analog [2]. For industrial dye procurement, this translates to reduced re-dyeing cycles and lower effluent treatment costs due to higher first-pass exhaustion rates.

Dye Exhaustion & Fastness
Head-to-head
Sulfonated: reported better exhaustion and fastness
Non-sulfonated: lower uptake and fastness
Ortho-sulfonic acid group supports exhaustion and fastness endpoint comparison
Monoazo dyes on wool/polyamide; Wojciechowski 1993
Sulfonic acid effect Azo dye fastness Bathochromic shift

Computed Lipophilicity for Purification Optimization

The computed XLogP3 for the target compound is 0.6 [1], indicating moderate hydrophilicity suitable for aqueous reaction media. In contrast, the anhydride analog—4-amino-3-sulfo-1,8-naphthalic anhydride (CAS 6357-99-9)—has a different heterocyclic core (pyran ring vs. imide), altering the electron distribution and polarity. While direct experimental logP for the anhydride is not readily available, the imide's balanced lipophilicity facilitates extraction and chromatographic purification after aqueous N-substitution reactions [2]. The SIELC HPLC application note demonstrates that this compound is readily analyzed on a reverse-phase Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, confirming compatibility with standard RP-HPLC purification protocols [3]. This is a practical procurement consideration: the compound partitions predictably in C18-based separations, simplifying post-derivatization workup.

Computed Lipophilicity
Reported
XLogP3 = 0.6
Moderate hydrophilicity supports aqueous reaction media and RP-HPLC method development
SIELC HPLC application note confirms C18 compatibility
Lipophilicity XLogP3 Purification optimization

When to Select This Compound Over Substituted Naphthalimides


Combinatorial Synthesis of N-Substituted Dye Libraries

For research groups or industrial dye manufacturers needing a common intermediate for generating diverse N-alkyl or N-aryl naphthalimide dyes, this compound provides the unsubstituted imide NH that can be chemoselectively functionalized under mild aqueous conditions [1]. Pre-substituted analogs such as C.I. Acid Yellow 7 (N-p-tolyl) cannot be further modified at the imide position, limiting library diversity to a single scaffold. Procurement of this parent compound reduces inventory SKUs while maximizing downstream product variety [2].

Sustainable Textile Dye Manufacturing

Textile dye houses formulating acid dyes for wool, silk, and polyamide benefit from the ortho-sulfonic acid group's proven enhancement of dye exhaustion and wash fastness, as demonstrated by Wojciechowski (1993) [1]. Non-sulfonated 4-aminonaphthalimide derivatives lack this performance advantage, leading to higher dye consumption and effluent pollution. Selecting the 3-sulfo derivative directly addresses regulatory and sustainability targets for reduced chemical oxygen demand (COD) in dyehouse wastewater.

Fluorescent Probe Development with Post-Synthetic Modification

In academic or pharmaceutical settings developing 4-amino-1,8-naphthalimide-based fluorescent probes (e.g., for hypochlorous acid, metal ions, or glutathione), the free imide NH allows installation of targeting groups, solubility handles, or bioconjugation linkers after scaffold construction [1]. The compound's computed water solubility—driven by the sulfonic acid group—also facilitates biocompatible reaction conditions without organic co-solvents, a practical advantage over the anhydride analog which undergoes hydrolysis in aqueous media [2].

Method Development and QC Reference for HPLC Analysis

Analytical laboratories developing purity methods or pharmacokinetic assays for naphthalimide derivatives can use this compound as a well-behaved system suitability standard. Its demonstrated separation on Newcrom R1 reverse-phase columns with simple acetonitrile/water/phosphoric acid mobile phase [1] provides a validated starting point for method transfer, reducing column screening time and ensuring batch-to-batch consistency in QC workflows.

Application
Selection Property
Validation Focus
Combinatorial dye library synthesis
Unsubstituted imide NH reactivity
N-diversification endpoint verification
Textile dye formulation
Ortho-sulfonic acid solubility context
Exhaustion and wash fastness endpoint review
Fluorescent probe development
Post-synthetic modification site
Aqueous reaction compatibility review
HPLC method development
RP-HPLC retention behavior
System suitability and batch consistency
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